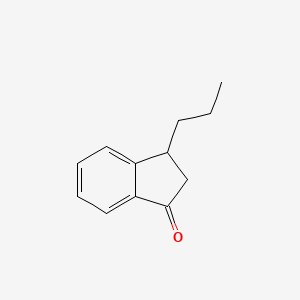
3-Propyl-2,3-dihydro-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Propyl-2,3-dihydro-1H-inden-1-one is an organic compound belonging to the class of indenones It is characterized by a fused ring structure consisting of a cyclopentanone ring and a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propyl-2,3-dihydro-1H-inden-1-one can be achieved through several methods. One common approach involves the reaction of propylmagnesium bromide with 2,3-dihydro-1H-inden-1-one under controlled conditions. The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Propyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide in acetic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with chromium trioxide can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.
Scientific Research Applications
3-Propyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Propyl-2,3-dihydro-1H-inden-1-one exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-inden-1-one: Lacks the propyl group, making it less hydrophobic.
3-Methyl-2,3-dihydro-1H-inden-1-one: Contains a methyl group instead of a propyl group, affecting its reactivity and solubility.
3-Ethyl-2,3-dihydro-1H-inden-1-one: Similar structure but with an ethyl group, leading to different physical and chemical properties.
Uniqueness
3-Propyl-2,3-dihydro-1H-inden-1-one is unique due to its specific substitution pattern, which can influence its reactivity, solubility, and potential applications. The presence of the propyl group can enhance its hydrophobicity and interaction with biological membranes, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
13317-81-2 |
|---|---|
Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
3-propyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C12H14O/c1-2-5-9-8-12(13)11-7-4-3-6-10(9)11/h3-4,6-7,9H,2,5,8H2,1H3 |
InChI Key |
CAGDYOWYVFCCPF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CC(=O)C2=CC=CC=C12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



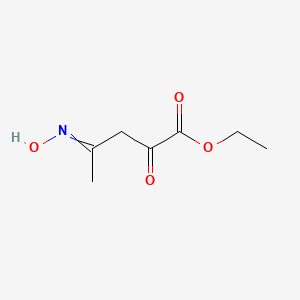
![8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-methyl-4-phenyl-1-thia-4,8-diazaspiro[4.5]decan-3-one;oxalic acid](/img/structure/B14707319.png)
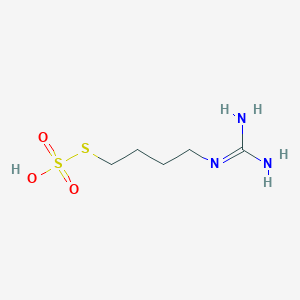
![Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolan]-3-one, 4,7,7-trimethyl-](/img/structure/B14707322.png)
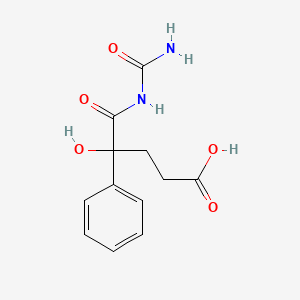

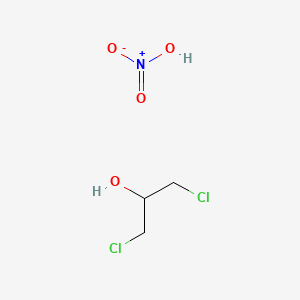
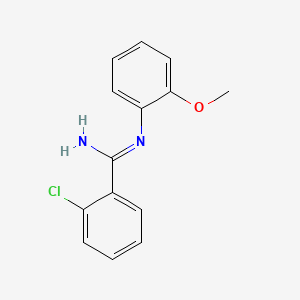
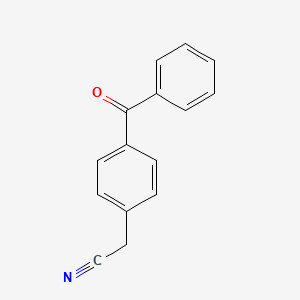
![1-[2-(Aziridin-1-yl)ethyl]-3-(2-methylphenyl)urea](/img/structure/B14707356.png)
![Quinolinium, 1-methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)methyl]-](/img/structure/B14707368.png)


